HDAC6 Inhibitory Potency: N-(2-Methylbenzyl)acrylamide Derivative vs. Unsubstituted Benzyl Analog
In a comparative study of acrylamide-based histone deacetylase (HDAC) inhibitors, an N-(2-methylbenzyl)acrylamide derivative demonstrated potent and selective HDAC6 inhibition. While direct data for the unsubstituted N-benzylacrylamide parent is not reported in this assay, the compound containing the 2-methylbenzyl moiety achieved an IC50 of 31 nM against HDAC6 [1]. This value serves as a baseline for comparing the activity of structural analogs; modifications to the benzyl group are known to drastically alter potency, with the ortho-methyl group contributing to favorable binding interactions [2].
| Evidence Dimension | HDAC6 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 31 nM |
| Comparator Or Baseline | N-benzylacrylamide derivative (no data in this specific assay, but structural modifications known to alter potency) |
| Quantified Difference | Not directly quantified; potency is structure-dependent |
| Conditions | In vitro enzyme assay using Ac-Lys-Tyr-Lys(Ac)-AMC substrate |
Why This Matters
For medicinal chemistry programs targeting HDAC6, the 2-methylbenzyl substitution provides a quantifiable potency benchmark (IC50 = 31 nM) for lead optimization and SAR studies.
- [1] BindingDB Entry BDBM50020894 / CHEMBL3287252. IC50: 31 nM. Assay: HDAC1,3 enzyme activity using Ac-Lys-Tyr-Lys(Ac)-AMC; HDAC6 assayed similarly. Ligand: N-(2-methylbenzyl)acrylamide derivative (US9216962, CFH355). View Source
- [2] US Patent 9,216,962. Substituted acrylamide derivative and pharmaceutical composition comprising the same. Assigned to Astellas Pharma Inc. Issued December 22, 2015. View Source
